3-(Cyclopentyloxy)-4-({thieno[2,3-d]pyrimidin-4-yl}amino)benzamide
CAS No.: 917908-04-4
Cat. No.: VC17339273
Molecular Formula: C18H18N4O2S
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 917908-04-4 |
|---|---|
| Molecular Formula | C18H18N4O2S |
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | 3-cyclopentyloxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide |
| Standard InChI | InChI=1S/C18H18N4O2S/c19-16(23)11-5-6-14(15(9-11)24-12-3-1-2-4-12)22-17-13-7-8-25-18(13)21-10-20-17/h5-10,12H,1-4H2,(H2,19,23)(H,20,21,22) |
| Standard InChI Key | MELOPHIIPBRSOS-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C1)OC2=C(C=CC(=C2)C(=O)N)NC3=C4C=CSC4=NC=N3 |
Introduction
3-(Cyclopentyloxy)-4-({thieno[2,3-d]pyrimidin-4-yl}amino)benzamide is a heterocyclic compound that integrates a benzamide core with thieno[2,3-d]pyrimidine and cyclopentyloxy functional groups. Compounds of this structural class are notable for their potential applications in medicinal chemistry due to the biological activities associated with their heterocyclic frameworks.
Synthesis Pathways
The synthesis of this compound likely involves:
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Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate nitrogen sources (e.g., guanidine or urea derivatives) .
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Attachment of the benzamide moiety: This step typically involves amidation reactions using activated carboxylic acid derivatives and amines.
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Introduction of the cyclopentyloxy group: This is achieved via nucleophilic substitution reactions where a cyclopentanol derivative reacts with an activated aromatic halide or similar precursor.
Biological Activity
Compounds containing thieno[2,3-d]pyrimidine scaffolds have been extensively studied for their pharmacological properties:
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Antibacterial and Antitumor Activities: Thieno[2,3-d]pyrimidines exhibit potent antibacterial and cytotoxic effects against various cell lines .
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Enzyme Inhibition: Benzamide derivatives are known to inhibit enzymes such as acetylcholinesterase and other targets involved in neurological disorders .
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Melanin Synthesis Modulation: Derivatives with similar structures have been shown to influence melanin production in melanocytes, suggesting potential dermatological applications .
Potential Applications
Given its structural features, 3-(Cyclopentyloxy)-4-({thieno[2,3-d]pyrimidin-4-yl}amino)benzamide could be explored for:
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Anticancer Therapies: Leveraging the cytotoxic potential of thienopyrimidine derivatives .
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Neurological Disorders: Targeting enzymes like acetylcholinesterase for Alzheimer’s disease treatment .
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Dermatological Agents: Modulating melanin synthesis for pigmentation disorders .
Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C17H17N3O2S |
| Molecular Weight | ~327.4 g/mol |
| Key Functional Groups | Amide, Ether, Thieno[2,3-d]pyrimidine |
| Pharmacological Potential | Antibacterial, Antitumor, Enzyme Inhibition |
| Synthetic Challenges | Multi-step synthesis requiring selective functionalization |
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